molecular formula C11H15NOS B15449469 S-Methyl (3-phenylpropyl)carbamothioate CAS No. 62604-26-6

S-Methyl (3-phenylpropyl)carbamothioate

Cat. No.: B15449469
CAS No.: 62604-26-6
M. Wt: 209.31 g/mol
InChI Key: ORCOPJYCNGHSRW-UHFFFAOYSA-N
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Description

S-Methyl (3-phenylpropyl)carbamothioate is a carbamothioate ester, a class of compounds characterized by a thiocarbamate group (-O-CS-N-). These compounds are of significant interest in scientific research due to their role as synthetic intermediates and their potential biological activities. The carbamothioate group is a sulfur-containing analog of a carbamate, which often confers distinct chemical reactivity and proteolytic stability, making it a valuable motif in medicinal chemistry and drug discovery for constructing peptidomimetics and enzyme inhibitors . In research applications, carbamothioates serve as versatile building blocks in organic synthesis. The mechanism of action for this compound family can involve its decomposition to an isocyanate, particularly under basic conditions, which can be trapped by nucleophiles—a principle exploited in chemoselective ligation strategies for constructing complex molecules and peptide conjugates . Furthermore, related thiocarbamate compounds have demonstrated utility as surfactants and collectors in mineral flotation processes, where they chemically adsorb onto metal surfaces via functional groups like carbonyl and thiocarbonyl, enhancing surface hydrophobicity . The structural components of S-Methyl (3-phenylpropyl)carbamothioate, including the aromatic phenylpropyl moiety and the carbamothioate linkage, suggest potential for investigation in various fields, including materials science and as a precursor in the development of pharmacologically active agents . Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not certified for human or veterinary use, nor for any form of personal consumption. Handle with appropriate safety precautions.

Properties

CAS No.

62604-26-6

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

S-methyl N-(3-phenylpropyl)carbamothioate

InChI

InChI=1S/C11H15NOS/c1-14-11(13)12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13)

InChI Key

ORCOPJYCNGHSRW-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)NCCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

a. S-Methyl N-[3-(Propan-2-ylamino)propyl]carbamothioate (CAS 6944-46-3)

  • Structure: Features an isopropylamino-propyl chain instead of the phenylpropenoyl-polyamine group in chisitine 1.
  • Molecular weight : ~190.3 g/mol (estimated).

b. S-Methyl N,N-Dimethylcarbamothioate (CAS 3013-02-3)

  • Structure : Simplest analog with dimethyl substitution on the nitrogen.
  • Molecular weight : 119.2 g/mol.

c. Triallate (CAS 2303-17-5)

  • Structure : S-(2,3,3-Trichloro-2-propenyl) bis(1-methylethyl)-carbamothioate.
  • Molecular weight : 304.4 g/mol.
  • Applications : Herbicide (inhibits fatty acid synthesis in weeds) .

d. S-Methyl N-Benzoylcarbamothioate (CAS 13996-86-6)

  • Structure : Benzoyl-substituted carbamothioate.
  • Molecular weight : 195.3 g/mol.

Physical-Chemical Properties

Compound Molecular Weight (g/mol) Physical State Solubility
Chisitine 1 303.2 Yellowish oil Polar organic solvents
S-Methyl N,N-Dimethylcarbamothioate 119.2 Liquid Ethanol, DCM
Triallate 304.4 Liquid Hydrophobic solvents
S-Methyl N-Benzoylcarbamothioate 195.3 Solid DMSO, DMF

Data Tables

Table 1. Structural Comparison of Carbamothioates

Compound Name CAS Number Key Substituents Molecular Formula
Chisitine 1 N/A Polyamine-phenylpropenoyl C₂₂H₃₃N₃O₃S
Triallate 2303-17-5 Trichloroallyl-diisopropyl C₁₀H₁₆Cl₃NOS
S-Methyl N-Benzoylcarbamothioate 13996-86-6 Benzoyl C₉H₉NO₂S

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